molecular formula C14H12N2O4S B5849395 3-(Furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid

3-(Furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid

Cat. No.: B5849395
M. Wt: 304.32 g/mol
InChI Key: QWMCKDBITBSBCW-UHFFFAOYSA-N
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Description

3-(Furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid is a complex organic compound that features a furan ring, a carbonyl group, a carbamothioyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

3-(furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-8-4-5-9(13(18)19)7-10(8)15-14(21)16-12(17)11-3-2-6-20-11/h2-7H,1H3,(H,18,19)(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCKDBITBSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid typically involves the reaction of furan-2-carbonyl isothiocyanate with 4-methylbenzoic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the factor inhibiting hypoxia-inducible factor-1 (FIH-1), leading to the activation of hypoxia-inducible factor-α (HIF-α) and subsequent transcriptional activity . This pathway is crucial for cellular responses to hypoxic conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-carbonylcarbamothioylamino)-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FIH-1 and activate HIF-α sets it apart from other similar compounds, making it a valuable molecule for further research and development.

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